Methyl 3-(2-hydroxypropyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate
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Overview
Description
Methyl 3-(2-hydroxypropyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate is a complex organic compound with a unique structure that includes a quinazoline core, a mercapto group, and a hydroxypropyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-hydroxypropyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the reaction of anthranilic acid with isatoic anhydride to form the quinazoline skeleton. This intermediate is then subjected to further reactions to introduce the mercapto and hydroxypropyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-hydroxypropyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The carbonyl group in the quinazoline core can be reduced to form alcohols.
Substitution: The hydroxypropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group typically yields disulfides, while reduction of the carbonyl group yields alcohols.
Scientific Research Applications
Methyl 3-(2-hydroxypropyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-(2-hydroxypropyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially modifying their activity. The quinazoline core can interact with various enzymes and receptors, influencing cellular pathways and biological processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazoline derivatives such as:
- 2-Hydroxypropyl methacrylate
- Ethylene glycol dimethacrylate
- 2-Hydroxyethyl methacrylate
Uniqueness
Methyl 3-(2-hydroxypropyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 3-(2-hydroxypropyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S/c1-7(16)6-15-11(17)9-4-3-8(12(18)19-2)5-10(9)14-13(15)20/h3-5,7,16H,6H2,1-2H3,(H,14,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTJCSDSWLFOSNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C(=O)C2=C(C=C(C=C2)C(=O)OC)NC1=S)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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